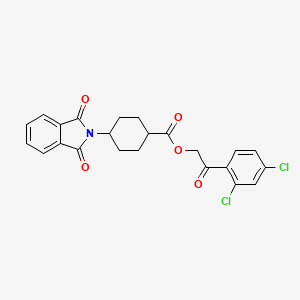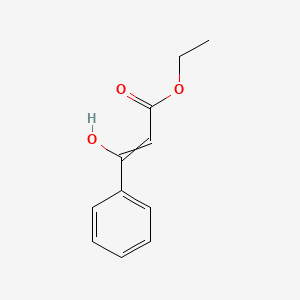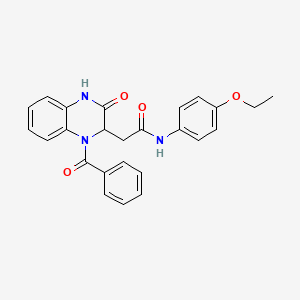![molecular formula C24H21ClN2O3 B12464679 3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide est un composé organique complexe avec une formule moléculaire de C24H21ClN2O3. Ce composé est connu pour sa structure chimique unique, qui comprend un cycle benzoxazole, un groupe chlorophényle et un fragment butoxybenzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide implique généralement plusieurs étapes, notamment la formation du cycle benzoxazole et la fixation ultérieure du groupe butoxybenzamide. Une méthode courante implique la réaction de couplage de Suzuki-Miyaura, qui est largement utilisée pour former des liaisons carbone-carbone. Cette réaction nécessite un catalyseur au palladium et des réactifs au bore dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise en œuvre à grande échelle de la réaction de couplage de Suzuki-Miyaura, optimisée pour des rendements et une pureté plus élevés. Le processus comprendrait un contrôle minutieux des conditions de réaction telles que la température, la pression et la concentration des réactifs pour garantir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)
Réduction : Hydrure de lithium aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Nucléophiles comme les ions hydroxyde (OH-), électrophiles comme les halogénoalcanes
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle benzoxazole et le groupe chlorophényle peuvent interagir avec des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,5-Dichloro-N-(2-chlorophényl)benzamide
- 3,5-Dichloro-N-(4-chlorophényl)benzamide
- 2,6-Dichloro-N-(4-chlorophényl)benzamide
- N-(4-chlorophényl)-4-nitrobenzamide
Unicité
Le 3-butoxy-N-[2-(4-chlorophényl)-1,3-benzoxazol-5-yl]benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du cycle benzoxazole et du fragment butoxybenzamide le distingue des autres composés similaires, pouvant conduire à une réactivité chimique et une activité biologique différentes.
Propriétés
Formule moléculaire |
C24H21ClN2O3 |
|---|---|
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-3-13-29-20-6-4-5-17(14-20)23(28)26-19-11-12-22-21(15-19)27-24(30-22)16-7-9-18(25)10-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,26,28) |
Clé InChI |
REFZTIFDGJBHLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)


![Sodium 1-(2-{2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyloxan-2-yl}-2-oxoacetyl)piperidine-2-carboxylate](/img/structure/B12464646.png)
![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464681.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)


![2-(2,5-dimethylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12464708.png)
